(3Z)-4-Chloro-2-methylbut-3-en-2-amine
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Overview
Description
(3Z)-4-Chloro-2-methylbut-3-en-2-amine is an organic compound characterized by the presence of a chlorine atom, a methyl group, and an amine group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-Chloro-2-methylbut-3-en-2-amine typically involves the chlorination of 2-methylbut-3-en-2-amine. One common method is the reaction of 2-methylbut-3-en-2-amine with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-4-Chloro-2-methylbut-3-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields oxides or hydroxylated derivatives.
Reduction: Reduction results in the formation of the corresponding amine.
Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.
Scientific Research Applications
(3Z)-4-Chloro-2-methylbut-3-en-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3Z)-4-Chloro-2-methylbut-3-en-2-amine involves its interaction with specific molecular targets. The chlorine atom and amine group play crucial roles in its reactivity and binding to target molecules. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-4-Chloro-3-(2-methylphenyl)imino-5-oxotetrahydro-2-furanyl 2-furoate
- (3Z,6Z,9Z)-3,6,9-Octadecatriene
- (3Z,3′Z)-3,3′-(Ethane-1,2-diylidene)bis(indolin-2-one)
Uniqueness
(3Z)-4-Chloro-2-methylbut-3-en-2-amine is unique due to its specific structural features, such as the position of the chlorine atom and the presence of the amine group
Properties
Molecular Formula |
C5H10ClN |
---|---|
Molecular Weight |
119.59 g/mol |
IUPAC Name |
(Z)-4-chloro-2-methylbut-3-en-2-amine |
InChI |
InChI=1S/C5H10ClN/c1-5(2,7)3-4-6/h3-4H,7H2,1-2H3/b4-3- |
InChI Key |
FKZLEYGHXAHJMD-ARJAWSKDSA-N |
Isomeric SMILES |
CC(C)(/C=C\Cl)N |
Canonical SMILES |
CC(C)(C=CCl)N |
Origin of Product |
United States |
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